YK-11

描述

YK11: 是一种合成类固醇选择性雄激素受体调节剂(SARM)。它以其通过靶向雄激素受体和抑制肌生长抑制素(一种调节肌肉发育的蛋白质)来增加肌肉质量、力量并减少体脂的能力而闻名 。

准备方法

合成路线和反应条件: 合成通常涉及使用试剂,例如甲基(2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-甲氧基-2',13-二甲基-3-氧代螺[1,2,6,7,8,9,10,11,12,14,15,16-十二氢环戊[a]菲-17,5'-1,3-二氧戊环]-4'-亚基]乙酸酯 。

工业生产方法: YK11 的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程包括多个纯化步骤,例如重结晶和色谱法以分离最终产物 。

化学反应分析

反应类型: YK11 会经历各种化学反应,包括:

氧化: 羟基转化为酮。

还原: 酮还原为羟基。

取代: 引入甲氧基和酯基等官能团。

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 甲醇和乙酸酐等试剂。

形成的主要产物: 这些反应形成的主要产物包括具有修饰的官能团的各种中间体,最终形成 YK11 化合物 。

科学研究应用

作用机制

YK11 通过与肌肉和骨骼组织中的雄激素受体结合而发挥作用。它充当雄激素受体的部分激动剂,促进合成代谢活性。 此外,YK11 通过增加卵泡抑素(一种肌生长抑制素拮抗剂)的表达来抑制肌生长抑制素,肌生长抑制素限制肌肉生长 。 这种双重作用导致增强肌肉生长和力量 。

相似化合物的比较

类似化合物:

MK-0773: 另一种具有类似合成代谢作用的选择性雄激素受体调节剂。

TFM-4AS-1: 一种具有肌生长抑制素抑制特性的化合物。

YK11 的独特性: YK11 的独特之处在于它同时具有选择性雄激素受体调节剂和肌生长抑制素抑制剂的双重作用。 这种组合与仅针对一条途径的其他化合物相比,可以实现更显著的肌肉生长 。

生物活性

YK-11, a selective androgen receptor modulator (SARM), has garnered attention for its potential anabolic effects on muscle and bone health. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health and performance enhancement.

Overview of this compound

This compound is a synthetic compound that acts as an agonist of the androgen receptor (AR). It was initially developed for its potential to promote muscle growth while inhibiting myostatin, a protein that limits muscle development. The compound is structurally related to steroids but is designed to selectively target specific tissues, minimizing unwanted side effects associated with traditional anabolic steroids.

1. Androgen Receptor Activation:

this compound binds to androgen receptors in a manner similar to dihydrotestosterone (DHT), leading to activation of various signaling pathways. Notably, it has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for osteoblast proliferation and differentiation .

2. Myogenic Differentiation:

In vitro studies indicate that this compound promotes myogenic differentiation by upregulating key myogenic regulatory factors such as MyoD and Myf5 in C2C12 myoblasts, demonstrating greater anabolic activity than DHT . This suggests that this compound may enhance muscle mass and strength more effectively than traditional anabolic agents.

Osteogenic Activity

This compound has been shown to stimulate osteoblast proliferation and differentiation in MC3T3-E1 cells. Key findings include:

- Increased ALP Activity: this compound treatment resulted in elevated alkaline phosphatase (ALP) activity, a marker of osteoblastic maturation.

- Calcium Deposition: Enhanced calcium deposits were observed in treated cells, indicating improved bone mineralization .

Table 1: Effects of this compound on Osteoblast Activity

| Parameter | Control | This compound Treatment (0.01 µM) | DHT Treatment (0.01 µM) |

|---|---|---|---|

| ALP Activity | Baseline | Increased | Increased |

| Calcium Deposition | Low | High | High |

| Osteocalcin Expression | Baseline | Increased | Increased |

Neurochemical Effects

Research indicates that this compound can significantly alter neurochemistry in the hippocampus. In a study involving rats:

- Impaired Memory Consolidation: Anabolic doses of this compound led to alterations in memory processes, potentially due to increased oxidative stress and inflammation markers such as IL-1β and IL-6 .

- Oxidative Stress: this compound administration resulted in mitochondrial dysfunction and increased markers of oxidative stress, raising concerns about its neurological safety for athletes .

Table 2: Neurochemical Changes Induced by this compound

| Parameter | Control | This compound Treatment (0.35 g/kg) |

|---|---|---|

| IL-1β Levels | Baseline | Increased |

| IL-6 Levels | Baseline | Increased |

| IL-10 Levels | Baseline | Decreased |

Case Studies and Research Findings

Case Study: Muscle Wasting During Sepsis

A study highlighted the potential of this compound to mitigate muscle wasting during bacterial sepsis. The compound was found to reduce mortality rates associated with sepsis by promoting muscle retention and modulating inflammatory responses .

Research Findings:

In animal models, this compound demonstrated significant anabolic effects compared to DHT, particularly in enhancing muscle mass through follistatin modulation, which promotes glucose and amino acid uptake into skeletal muscles .

属性

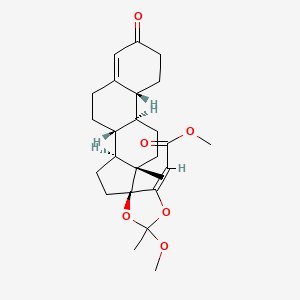

IUPAC Name |

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQHQCDHFVGNMK-PQUNLUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107018 | |

| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370003-76-1 | |

| Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YK-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YK-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does YK-11 interact with the androgen receptor?

A1: this compound binds to the androgen receptor (AR), but unlike full agonists like testosterone, it acts as a partial agonist []. This means it activates the AR to a lesser extent than full agonists.

Q2: What is the significance of this compound blocking the N/C interaction of the AR?

A2: this compound inhibits the interaction between the N-terminal domain (NTD) and the ligand binding domain (LBD) of the AR, known as the N/C interaction []. This interaction is crucial for the full transcriptional activity of the AR when bound to full agonists. By blocking it, this compound may induce a distinct gene expression profile compared to full agonists.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C27H34O5 and a molecular weight of 430.56 g/mol [, ].

Q4: What spectroscopic data is available for this compound?

A4: Comprehensive mass spectrometric characterization of this compound, including fragmentation patterns under electrospray ionization (ESI) and electron ionization (EI) conditions, has been reported []. These studies, supported by stable-isotope labeling, identified diagnostic product ions, contributing to the understanding of its structure and aiding in its detection. Additionally, NMR spectral data, including 1H NMR and 13C NMR, have confirmed the structure of this compound and its hydrolyzed form [].

Q5: Is this compound a stable compound?

A5: this compound is known to be unstable, particularly in acidic conditions, where it undergoes hydrolysis []. This instability poses challenges for its formulation and storage.

Q6: What is known about the metabolism of this compound in horses?

A6: Research in horses administered this compound orally identified several phase I metabolites in both plasma and urine []. Notably, the in vivo metabolism differed significantly from in vitro metabolism observed in equine liver microsomes. The primary metabolic pathways involved mono- and di-O-demethylation and hydroxylation.

Q7: How is this compound detected in biological samples?

A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in biological samples, including dietary supplements [].

Q8: What are the known safety concerns associated with this compound?

A8: While specific toxicological data on this compound is limited, its classification as a SARM raises concerns about potential long-term health risks, particularly regarding hormonal effects and potential impacts on cardiovascular and prostate health. More research is needed to fully understand its safety profile.

Q9: Has this compound been found in doping control samples?

A9: Yes, this compound has been detected in doping control samples, highlighting its use as a performance-enhancing substance and the need for robust detection methods [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。